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molecular formula C7H4ClNO4 B108654 2-Chloro-3-nitrobenzoic acid CAS No. 3970-35-2

2-Chloro-3-nitrobenzoic acid

Cat. No. B108654
M. Wt: 201.56 g/mol
InChI Key: JRQDVRIQJJPHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713471B1

Procedure details

A mixture of 2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol), red mercury oxide (24.2 g, 112 mmol), and carbon tetrachloride (350 mL) were irradiated with a 100 W light bulb and heated at reflux. Bromine (5.75 mL, 112 mmol) was added dropwise over 30 minutes. This was stirred at reflux for 3.5 hours. After cooling to room temperature, aqueous saturated sodium bicarbonate (250 mL) was added and stirred vigorously for 20 minutes. The mixture was filtered and the solids were washed with excess chloroform. This two-phase solution was separated and the aqueous layer back extracted with chloroform (2×200 mL). The organic layers were collected and washed with brine (150 mL), water (150 mL) and dried (magnesium sulfate) and concentrated to give 3-bromo-2-chloronitrobenzene (10.6 g, 60.4%). 1H NMR (CDCl3, 300 MHz): δ7.86 (dd, 1H, J=8.1, 1.5), 7.73 (dd, 1H, J=8.1, 1.5 Hz), 7.31 (t, 1H, J=8.1 Hz) ppm.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
5.75 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1C(O)=O.[Br:14]Br.C(=O)(O)[O-].[Na+]>[Hg]=O.C(Cl)(Cl)(Cl)Cl>[Br:14][C:3]1[C:2]([Cl:1])=[C:10]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
24.2 g
Type
catalyst
Smiles
[Hg]=O
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
5.75 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were irradiated with a 100 W light bulb
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 hours
Duration
3.5 h
STIRRING
Type
STIRRING
Details
stirred vigorously for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solids were washed with excess chloroform
CUSTOM
Type
CUSTOM
Details
This two-phase solution was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer back extracted with chloroform (2×200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
WASH
Type
WASH
Details
washed with brine (150 mL), water (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 60.4%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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